molecular formula C11H11N3O B15095449 2-Pyridinamine, 3-(2-pyridinylmethoxy)- CAS No. 81066-63-9

2-Pyridinamine, 3-(2-pyridinylmethoxy)-

Cat. No.: B15095449
CAS No.: 81066-63-9
M. Wt: 201.22 g/mol
InChI Key: BUBDHCHVJALIKB-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-(2-pyridinylmethoxy)- is a chemical compound with the molecular formula C11H11N3O It is known for its unique structure, which includes a pyridine ring substituted with an aminopyridine group and a pyridinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- typically involves the reaction of 2-aminopyridine with a suitable pyridinylmethoxy derivative. One common method involves the use of 2-aminopyridine and ethyl acrylate in the presence of a catalyst such as perchloric acid. The reaction is carried out in an organic solvent like ethanol at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of recyclable catalysts and efficient separation techniques would be crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-(2-pyridinylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Pyridinamine, 3-(2-pyridinylmethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 3-(2-pyridinylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

81066-63-9

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-(pyridin-2-ylmethoxy)pyridin-2-amine

InChI

InChI=1S/C11H11N3O/c12-11-10(5-3-7-14-11)15-8-9-4-1-2-6-13-9/h1-7H,8H2,(H2,12,14)

InChI Key

BUBDHCHVJALIKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=C(N=CC=C2)N

Origin of Product

United States

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